6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a naphthalen-1-ylmethylsulfanyl precursor, followed by cyclization with a triazole-pyridazine intermediate . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal drug with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring in its structure.
Uniqueness
6-{[(naphthalen-1-yl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S2/c1-2-8-16-14(5-1)6-3-7-15(16)13-26-19-11-10-18-21-22-20(24(18)23-19)17-9-4-12-25-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAXWAXEZYOMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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